

Application Notes and Protocols for TCO-PEG6-NHS Ester in Flow Cytometry

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Compound of Interest

Compound Name: TCO-PEG6-NHS ester

Cat. No.: B11830187

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Introduction

TCO-PEG6-NHS ester is a versatile reagent that facilitates a two-step labeling strategy for flow cytometry, leveraging the principles of bioorthogonal chemistry. This approach allows for the precise and efficient labeling of cells and proteins. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on target proteins, such as antibodies or cell surface proteins, to introduce a trans-cyclooctene (TCO) moiety. This "pre-targeting" step is followed by the introduction of a tetrazine-conjugated fluorophore, which rapidly and specifically reacts with the TCO group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".^{[1][2][3]} This method offers high specificity and biocompatibility, making it ideal for various flow cytometry applications.^{[1][3]} The PEG6 linker enhances the water solubility of the hydrophobic TCO group and minimizes steric hindrance, improving the efficiency of the bioorthogonal reaction.^[4]

Principle of the Method

The use of **TCO-PEG6-NHS ester** in flow cytometry is based on a two-step labeling process:

- **Pre-targeting:** The NHS ester of the TCO-PEG6-NHS molecule covalently attaches the TCO group to primary amines (e.g., lysine residues) on the protein of interest (e.g., an antibody or a cell surface protein).^[1]

- **Bioorthogonal Ligation:** A fluorescent probe carrying a tetrazine (Tz) moiety is introduced. The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition reaction, resulting in the stable and covalent attachment of the fluorophore to the target.^{[3][5]}

This two-step approach is particularly advantageous as it separates the targeting step from the detection step, allowing for greater flexibility and potentially reducing background noise.

Applications in Flow Cytometry

- **Cell Surface Protein Labeling:** Directly label primary amines on cell surface proteins to quantify cell populations or assess protein expression levels.^[1]
- **Pre-targeted Cell Labeling:** Use a TCO-conjugated antibody to first bind to a specific cell surface antigen. Subsequently, a tetrazine-fluorophore is used to label the antibody-bound cells, enabling highly specific detection.^{[6][7]}
- **Multiplexed Analysis:** The specificity of the TCO-tetrazine reaction allows for its use in multi-color flow cytometry panels in conjunction with other fluorescently labeled antibodies.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Amines

This protocol describes the direct labeling of primary amines on the surface of cells with **TCO-PEG6-NHS ester**, followed by detection with a tetrazine-fluorophore.

Materials:

- Cells of interest
- **TCO-PEG6-NHS ester**
- Anhydrous DMSO or DMF
- PBS (amine-free, pH 8.0-8.5)
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and wash twice with ice-cold, amine-free PBS.
 - Resuspend cells in amine-free PBS (pH 8.0-8.5) at a concentration of 1×10^6 cells/mL.
- **TCO-PEG6-NHS Ester** Labeling:
 - Immediately before use, prepare a 10 mM stock solution of **TCO-PEG6-NHS ester** in anhydrous DMSO.
 - Add the **TCO-PEG6-NHS ester** stock solution to the cell suspension to a final concentration of 100-500 μ M. The optimal concentration should be determined empirically.
 - Incubate for 30 minutes at room temperature with gentle agitation.
- Washing:
 - Wash the cells three times with Flow Cytometry Staining Buffer to remove unreacted **TCO-PEG6-NHS ester**. Centrifuge at 300 x g for 5 minutes for each wash.
- Tetrazine-Fluorophore Staining:
 - Prepare a solution of the tetrazine-conjugated fluorophore in Flow Cytometry Staining Buffer at a concentration of 1-10 μ M.
 - Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes and Analysis:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

- Analyze the cells by flow cytometry using the appropriate laser and filter settings for the chosen fluorophore.

Protocol 2: Pre-targeting with a TCO-Conjugated Antibody

This protocol outlines the labeling of a specific cell surface antigen using a TCO-conjugated antibody, followed by detection with a tetrazine-fluorophore.

Part A: Antibody Conjugation with **TCO-PEG6-NHS Ester**

Materials:

- Antibody of interest (BSA and amine-buffer free)
- **TCO-PEG6-NHS ester**
- Anhydrous DMSO or DMF
- Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Desalting column (e.g., Zeba Spin Desalting Columns)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in Conjugation Buffer at a concentration of 1-2 mg/mL.
- **TCO-PEG6-NHS Ester** Preparation:
 - Prepare a 10 mg/mL stock solution of **TCO-PEG6-NHS ester** in anhydrous DMSO.
- Conjugation Reaction:

- Add a 10-20 fold molar excess of the **TCO-PEG6-NHS ester** solution to the antibody solution.
- Incubate for 1-2 hours at room temperature with gentle mixing.
- Quenching (Optional):
 - Add quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
- Purification:
 - Remove unreacted **TCO-PEG6-NHS ester** using a desalting column according to the manufacturer's instructions, eluting with PBS.
 - Determine the degree of labeling (DOL) and protein concentration.

Part B: Staining of Cells with TCO-Conjugated Antibody and Tetrazine-Fluorophore

Materials:

- Cells expressing the target antigen
- TCO-conjugated antibody
- Tetrazine-conjugated fluorophore
- Flow Cytometry Staining Buffer
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer at 1×10^6 cells/mL.
- TCO-Antibody Incubation (Pre-targeting):

- Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
- Incubate for 30-60 minutes on ice or at 4°C.
- Washing:
 - Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound antibody.
- Tetrazine-Fluorophore Staining:
 - Resuspend the cells in Flow Cytometry Staining Buffer containing the tetrazine-fluorophore (1-10 μ M).
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes and Analysis:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend in an appropriate volume for flow cytometry analysis.

Quantitative Data

The following tables summarize typical concentration ranges and reaction conditions for the application of **TCO-PEG6-NHS ester** in flow cytometry, compiled from various sources.

Table 1: Recommended Concentration Ranges for Reagents

Reagent	Application	Concentration Range	Reference(s)
TCO-PEG6-NHS Ester	Direct Cell Labeling	100 - 500 μ M	Optimization required
TCO-PEG6-NHS Ester	Antibody Conjugation	10-20 fold molar excess to antibody	[8]
Tetrazine-Fluorophore	Staining of TCO-labeled cells/antibodies	1 - 10 μ M	[9]
TCO-conjugated Antibody	Pre-targeting of cells	10 - 30 μ g/mL	[1]

Table 2: Typical Incubation Times and Conditions

Step	Temperature	Incubation Time	Reference(s)
TCO-PEG6-NHS Ester Labeling (Cells)	Room Temperature	30 minutes	[1]
TCO-PEG6-NHS Ester Conjugation (Antibody)	Room Temperature	1 - 2 hours	[8]
TCO-Antibody Incubation (Pre-targeting)	4°C or on ice	30 - 60 minutes	[1]
Tetrazine-Fluorophore Staining	Room Temperature	30 - 60 minutes	[9]

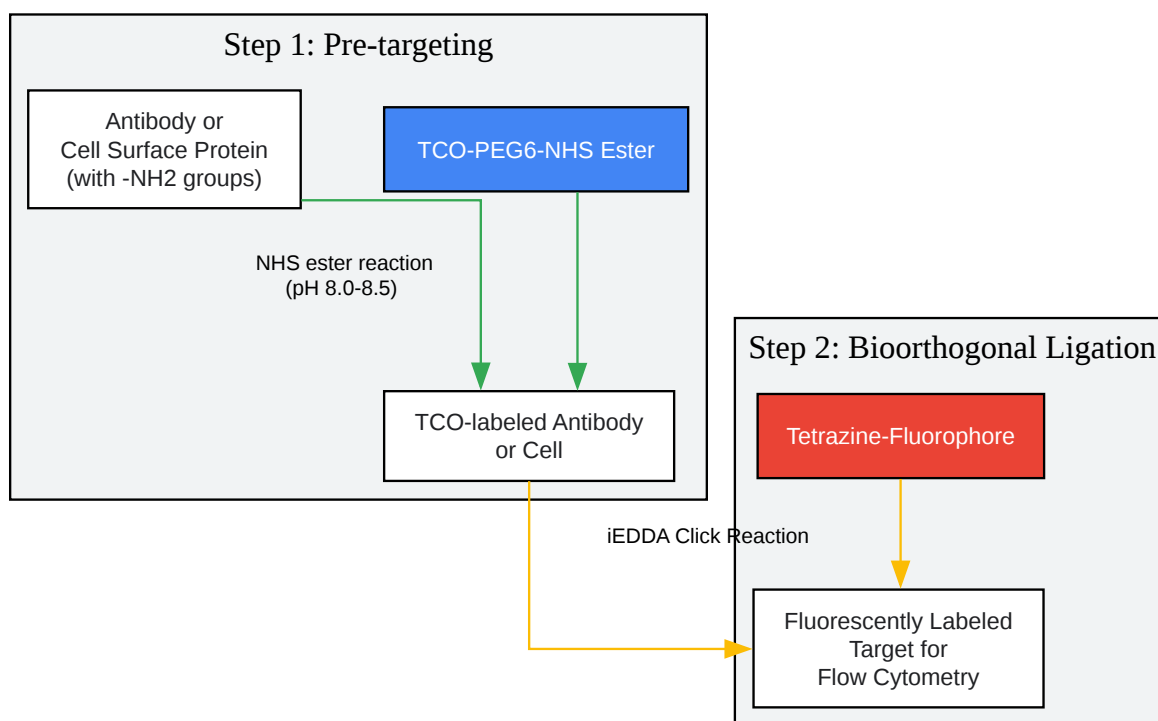
Experimental Controls for Flow Cytometry

To ensure the validity of your results, it is crucial to include the following controls in your flow cytometry experiments:

- Unstained Cells: To determine the level of cellular autofluorescence.[10][11]

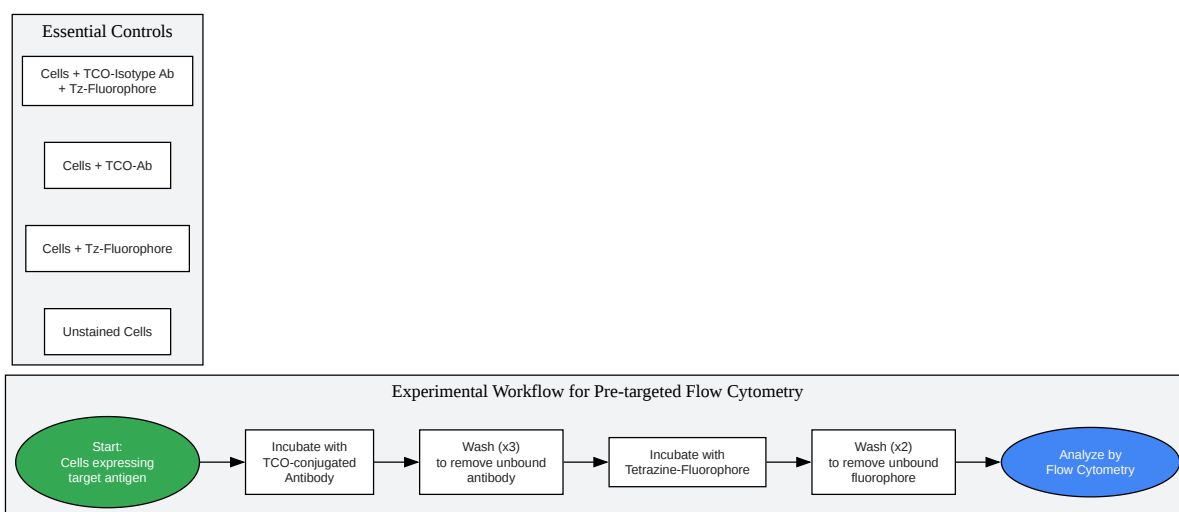
- Cells + Tetrazine-Fluorophore only: To assess non-specific binding of the tetrazine probe.
- TCO-labeled Cells only (no tetrazine): To determine the background fluorescence of the cells after TCO modification.
- Isotype Control (for pre-targeting): Use a TCO-conjugated isotype control antibody that has the same immunoglobulin subtype as your primary antibody but is not specific for the target antigen. This control helps to determine non-specific binding of the antibody.[11]
- Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls are essential for accurate gating by showing the spread of fluorescence from other fluorophores into the channel of interest.[12]

Visualizations



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Caption: Workflow of the two-step bioorthogonal labeling strategy.



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